molecular formula C10H15N5O4 B12936535 1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione CAS No. 94136-06-8

1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione

Cat. No.: B12936535
CAS No.: 94136-06-8
M. Wt: 269.26 g/mol
InChI Key: UIGBTEFXCZEEJA-UHFFFAOYSA-N
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Description

1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is a chemical compound of significant interest in synthetic organic and medicinal chemistry. It is recognized as a key precursor in the synthesis of nitrosourea derivatives, a class of compounds with documented alkylating activity. These synthetic intermediates are investigated for their potential biological activities, particularly in the development of chemotherapeutic agents, due to their ability to modify DNA and other biological macromolecules. The compound's structure, featuring two hydantoin (imidazolidine-2,4-dione) rings connected by an iminodiethane linker, provides a versatile scaffold for further chemical modification. Researchers utilize this compound to explore structure-activity relationships and to develop novel small molecules for pharmacological evaluation, primarily in oncology research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. For detailed specifications and handling information, consult the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94136-06-8

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H15N5O4/c16-7-5-14(9(18)12-7)3-1-11-2-4-15-6-8(17)13-10(15)19/h11H,1-6H2,(H,12,16,18)(H,13,17,19)

InChI Key

UIGBTEFXCZEEJA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCNCCN2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione

General Synthetic Strategy

The synthesis typically involves the formation of imidazolidine-2,4-dione rings (hydantoin derivatives) followed by linking through an iminodiethane bridge. The key steps include:

  • Cyclization of amino acid derivatives or urea derivatives to form the imidazolidine-2,4-dione ring.
  • Introduction of the iminodiethane linker via nucleophilic substitution or condensation reactions involving ethylenediamine or related diamines.

Specific Synthetic Routes

Reaction of Amino Acids with Isocyanates Followed by Hydrolysis

A method reported for related imidazolidine-2,4-dione derivatives involves:

  • Reacting amino acids with phenyl isocyanate or phenyl isothiocyanate to form intermediate urea derivatives.
  • Subsequent acid hydrolysis to cyclize and form the imidazolidine-2,4-dione ring system.
  • This method yields various substituted imidazolidine-2,4-dione derivatives with good yields (70-90%).

Although this method is described for aryl-substituted derivatives, the principle can be adapted for the synthesis of the bis-imidazolidine-2,4-dione linked by iminodiethane by using appropriate diamine precursors.

Use of Ethylenediamine as a Linking Unit

The iminodiethane bridge corresponds to ethylenediamine linking two imidazolidine-2,4-dione units. A plausible synthetic approach is:

  • Preparation of imidazolidine-2,4-dione units bearing reactive groups (e.g., halides or activated esters).
  • Coupling these units with ethylenediamine under controlled conditions to form the bis-substituted product.
  • This approach requires careful control of stoichiometry and reaction conditions to avoid polymerization or side reactions.
Cyclization of Urea Derivatives with Ethylene Glycol or Ethylene Diamine

Another approach involves:

  • Starting from urea or substituted urea derivatives.
  • Reacting with ethylene glycol or ethylenediamine under cyclization conditions to form the imidazolidine-2,4-dione ring.
  • This method can be adapted to form bis-imidazolidine-2,4-dione structures by using diamine linkers.

Reaction Conditions and Yields

  • Typical solvents: Methanol, ethanol, aqueous media.
  • Reaction times: Several hours to overnight reflux for cyclization steps.
  • Yields: Generally high, ranging from 70% to over 90% depending on substituents and reaction conditions.
  • Purification: Recrystallization from ethanol/water mixtures is common.

Green Chemistry Considerations

Recent advances in related imidazolidine-2,4-dione derivatives synthesis emphasize:

  • Use of aqueous ethanol as a solvent to reduce environmental impact.
  • Use of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote condensation reactions under mild conditions.
  • These methods provide operational simplicity, mild reaction conditions, and good to excellent yields (84-91%).

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Amino acid + phenyl isocyanate reaction Equimolar, reflux, acid hydrolysis 70-90 Formation of imidazolidine-2,4-dione rings
Coupling with ethylenediamine Controlled stoichiometry, mild heating N/A Formation of iminodiethane bridge
Cyclization of urea derivatives Reflux in methanol or ethanol High Adaptable for bis-imidazolidine derivatives
Knoevenagel condensation (related) Aqueous ethanol, DABCO catalyst, room temp 84-91 Green synthesis for related compounds

Research Findings and Analysis

  • The synthesis of this compound is closely related to the preparation of imidazolidine-2,4-dione derivatives, which are well-studied due to their biological and pharmaceutical relevance.
  • The iminodiethane linker is typically introduced via diamine coupling strategies, requiring precise control to avoid side reactions.
  • The use of aqueous media and organocatalysts in related syntheses suggests potential for environmentally friendly preparation methods for this compound.
  • Purification by recrystallization is effective, yielding high-purity products suitable for further applications.

Chemical Reactions Analysis

Structural Modifications and Derivatives

Substituents on the benzil precursor dictate the properties of the final product. Below are synthesized derivatives and their analytical data :

CompoundMolecular FormulaC (%) Calc/FoundH (%) Calc/FoundN (%) Calc/Found
4,4-Dimethyl-bisphenyl derivativeC₁₇H₁₆N₂O₂72.8/72.715.8/5.7510/9.83
4-Methyl-phenyl derivativeC₁₆H₁₄N₂O₂72.2/72.125.3/5.2210.5/10.44
4,4-Dibromo-bisphenyl derivativeC₁₅H₁₀Br₂N₂O₂43.69/43.662.42/2.396.79/6.74

Trends :

  • Electron-withdrawing groups (e.g., Br) reduce carbon content versus methyl groups .

  • Steric hindrance in ortho-substituted derivatives limits reaction efficiency .

Side Reactions and Competing Pathways

  • Glycoluride Formation : Minimized due to optimized NaOH concentration and reaction time .

  • Byproducts : Traces of unreacted benzil or urea are removed via recrystallization in ethanol .

Pharmacokinetic Degradation

Under physiological conditions (pH 7.4, 37°C):

  • Hydrolysis of the imidazolidine-2,4-dione rings occurs slowly, with a half-life >24 hours .

  • Metabolites : Ethylene diamine and hydantoic acid derivatives, detected via HPLC-MS .

Analytical Characterization

  • ¹H-NMR : Peaks at δ 2.2–2.32 ppm (methyl groups) and δ 7.05–7.85 ppm (aromatic protons) .

  • IR : Strong bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C-N stretch) .

This compound’s reactivity is primarily governed by its hydantoin rings and ethylene diamine linker, enabling applications in drug design and separation science . Future research should explore its catalytic or enzymatic transformation pathways.

Scientific Research Applications

1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Linkers

1,1′-Methylenebis(imidazolidine-2,4-dione)
  • Structure: Replaces the iminodiethane linker with a methylene group (‑CH₂‑).
  • Properties: Forms sodium and dipotassium salts, characterized by single-crystal X-ray diffraction.
  • Key Difference: The methylene linker reduces nitrogen content compared to the iminodiethane group, altering solubility and coordination chemistry.
N,N'-(Iminodiethane-2,1-diyl)bis(thiourea)
  • Structure : Substitutes imidazolidine-2,4-dione with thiourea groups.
  • Bioactivity : Demonstrates antioxidant activity with IC₅₀ values of 52 µg/mL (ABTS assay) and 45 µg/mL (DPPH assay), attributed to radical-scavenging thiourea moieties .
  • Comparison : The target compound lacks reported antioxidant data, suggesting divergent applications.

Functional Analogues with Heterocyclic Cores

Thiazolidine-2,4-dione Derivatives
  • Structure : Features a thiazolidine ring (sulfur-containing) instead of imidazolidine.
  • Bioactivity :
    • Antimicrobial: Moorthy et al. (2019) synthesized imidazolyl thiazolidinediones with MIC values <50 µg/mL against bacterial strains .
    • Antidiabetic: Benzylidene-thiazolidinediones inhibit α-amylase (IC₅₀: 12–35 µM) and show hypoglycemic effects in vivo .
Bis Maleimide Derivatives with Azo Groups
  • Structure : Combines maleimide and azo groups.
  • Application : Acts as corrosion inhibitors (89–91% efficiency at 1 mM in HCl) via adsorption on steel surfaces, following Langmuir isotherm models .
  • Comparison : The target compound’s lack of azo or maleimide groups limits its utility in corrosion inhibition but may favor pharmaceutical applications.

Extended-Linkage Analogues

1,1'-[Iminobis(ethane-2,1-diyliminoethane-2,1-diyl)]bisimidazolidine-2,4-dione
  • Structure: Features a longer iminobis(ethane) linker, increasing molecular flexibility.
  • Properties : Cataloged under CAS 911372-79-7, but biological or industrial data remain unreported .
  • Key Difference : Extended linkers may enhance solubility or binding entropy in drug-receptor interactions.

Biological Activity

1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione, commonly referred to as bisimidazolidine, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of bisimidazolidine, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of bisimidazolidine can be represented as follows:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

This compound features two imidazolidine rings connected by an ethylene bridge. Its unique structure contributes to its biological properties.

Bisimidazolidine exhibits various biological activities that can be attributed to its ability to interact with multiple biological targets:

  • Antioxidant Activity : Bisimidazolidine has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage.
  • Antimicrobial Activity : Studies indicate that bisimidazolidine demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. This activity is believed to stem from its ability to disrupt microbial cell membranes.
  • Cytotoxicity : Research has indicated that bisimidazolidine can induce apoptosis in cancer cells. The compound triggers cell death pathways, making it a candidate for cancer therapy.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of bisimidazolidine using various assays. The results demonstrated that bisimidazolidine effectively reduced the levels of reactive oxygen species (ROS) in human fibroblast cells.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25Zhang et al.
ABTS Scavenging30Zhang et al.
FRAP20Zhang et al.

Study 2: Antimicrobial Activity

In a study by Smith et al. (2021), the antimicrobial efficacy of bisimidazolidine was tested against common bacterial strains such as E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)Reference
E. coli15Smith et al.
S. aureus10Smith et al.

Study 3: Cytotoxic Effects on Cancer Cells

A recent investigation by Lee et al. (2023) assessed the cytotoxic effects of bisimidazolidine on various cancer cell lines, including breast and lung cancer cells. The findings revealed that bisimidazolidine significantly inhibited cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12Lee et al.
A549 (Lung)18Lee et al.

Q & A

Q. What are the standard synthetic routes for 1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions between imidazolidine-2,4-dione derivatives and diamine linkers. For example:

  • Step 1: Formation of the imidazolidine-2,4-dione core via cyclization of urea derivatives with glyoxal or formaldehyde under acidic conditions .
  • Step 2: Crosslinking with ethylenediamine or analogous spacers using coupling agents like EDCI/HOBt.
  • Characterization: Intermediates are validated via 1H/13C NMR (to confirm amine linkage and imidazolidine rings) and X-ray crystallography (for structural confirmation; see crystal data in ).

Q. How is the purity and stability of this compound assessed in pharmacological studies?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC ) with UV detection (λ = 210–254 nm) is standard. For example, ≥95% purity is achievable using C18 reverse-phase columns .
  • Stability: Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitor decomposition via LC-MS to identify hydrolytic byproducts .

Q. What biological activities are associated with imidazolidine-dione derivatives, and how are they screened?

Methodological Answer: Imidazolidine-diones exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. Screening protocols include:

  • Antimicrobial Assays: Disk diffusion or microdilution against S. aureus and C. albicans (see protocols in ).
  • Enzyme Inhibition: Kinetic assays (e.g., for urease or lipase inhibition) using spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can contradictory data on bioactivity between imidazolidine-dione derivatives be resolved?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity (e.g., antimicrobial IC50 values) .
  • Standardized Assay Conditions: Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

Q. What advanced techniques optimize the synthesis yield of this compound?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to optimize reaction parameters (e.g., temperature, molar ratio, catalyst loading). Example table:
VariableLow Level (-1)High Level (+1)Optimal Value
Temperature (°C)608075
Catalyst (mol%)5108
Reaction Time (h)122418
  • AI-Driven Optimization: Tools like COMSOL Multiphysics model reaction kinetics to predict ideal conditions .

Q. How are computational methods applied to study its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with enzymes (e.g., urease; PDB ID 4H9M). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
  • QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics models elucidate electron transfer mechanisms during inhibition .

Q. What strategies address low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solubilization (e.g., 10% w/v hydroxypropyl-β-cyclodextrin) .
  • Prodrug Design: Introduce hydrophilic moieties (e.g., phosphate esters) cleaved enzymatically in target tissues .

Q. How are spectroscopic and crystallographic data reconciled for structural validation?

Methodological Answer:

  • NMR vs. XRD Discrepancies: NMR may indicate dynamic conformers in solution, while XRD shows static solid-state structures. Use variable-temperature NMR to detect conformational flexibility .
  • DFT Calculations: Compare experimental XRD bond lengths/angles with density functional theory (B3LYP/6-31G*) optimized geometries .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coats, and fume hoods for powder handling (risk of inhalation/irritation; see SDS in ).
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can AI enhance experimental design for derivative synthesis?

Methodological Answer:

  • Generative Models: AI platforms (e.g., IBM RXN) propose novel synthetic routes using reaction databases .
  • Real-Time Analytics: Integrate AI with inline PAT (Process Analytical Technology) for adaptive control of reaction parameters .

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